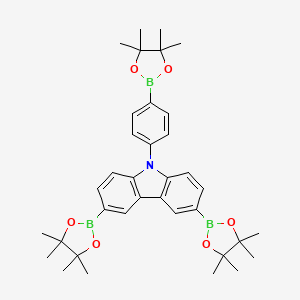
(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including chloro, fluoro, methoxy, and phenoxy, makes it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Starting Material Preparation: Synthesis of the substituted benzene ring with chloro, fluoro, and methoxy groups.
Formation of the Phenoxy Linkage: Reaction of the substituted benzene with a suitable phenol derivative to form the phenoxy linkage.
Chiral Amine Introduction: Introduction of the chiral amine group through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the methoxy or amine groups.
Reduction: Reduction reactions could target the chloro or fluoro substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand or inhibitor in biochemical assays.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Applications in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: can be compared with other chiral amines or substituted benzene derivatives.
®-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: The racemic mixture, which may exhibit different properties compared to the pure enantiomer.
Uniqueness
The unique combination of functional groups and chiral center in this compound provides distinct chemical reactivity and potential for selective biological interactions, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H17ClFNO2 |
|---|---|
Molekulargewicht |
309.76 g/mol |
IUPAC-Name |
(1S)-1-[3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]phenyl]ethanamine |
InChI |
InChI=1S/C16H17ClFNO2/c1-10(19)14-7-11(18)8-16(17)15(14)9-21-13-5-3-12(20-2)4-6-13/h3-8,10H,9,19H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
JCZYUWCAMVESSG-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)N |
Kanonische SMILES |
CC(C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



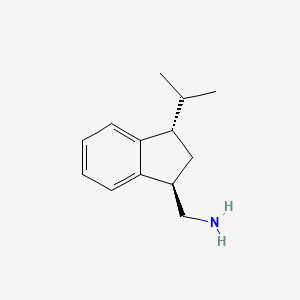
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
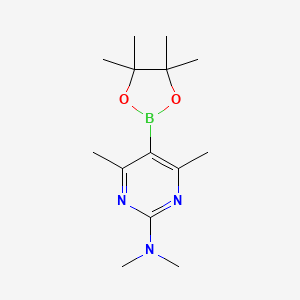
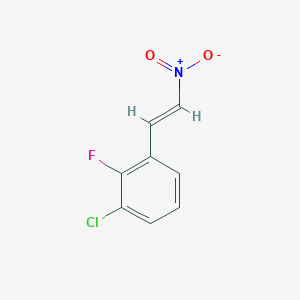
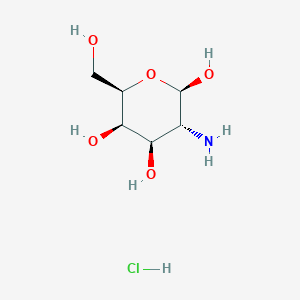
![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357094.png)
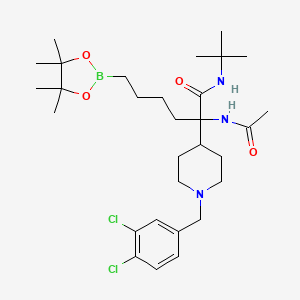
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
